molecular formula C10H10N2O B1279916 4-Methoxyquinolin-8-amine CAS No. 59665-93-9

4-Methoxyquinolin-8-amine

Cat. No. B1279916
CAS RN: 59665-93-9
M. Wt: 174.2 g/mol
InChI Key: ILLFDHRDCAUCTG-UHFFFAOYSA-N
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Description

4-Methoxyquinolin-8-amine is a chemical compound that has been studied for its potential in various therapeutic applications. It is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The methoxy group at the 4-position and the amine group at the 8-position are key functional groups that influence the compound's activity and properties.

Synthesis Analysis

The synthesis of derivatives of 4-methoxyquinolin-8-amine has been explored in several studies. For instance, the synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound with a similar structure, was achieved as part of a structure-activity relationship (SAR) study to identify potent apoptosis inducers for anticancer therapy . Another study reported the synthesis of 4-amino-8-methylquinolines with hydroxy or methoxy groups at the 5- and 6-positions, which were prepared through a six-step procedure starting from commercially available anilines . Additionally, tetrahydropyranodiquinolin-8-amines were synthesized in a two-step process, leading to the identification of compounds with antioxidant and acetylcholinesterase inhibitory activities .

Molecular Structure Analysis

The molecular structure of 4-methoxyquinolin-8-amine derivatives plays a crucial role in their biological activity. For example, the presence of a methoxy group at the 4-position and an amine group at the 8-position is essential for the compound's interaction with biological targets. The X-ray crystallographic analysis of a zinc complex with a related compound, tris(8-methoxy-2-quinolylmethyl)amine, revealed short Zn-Nquinoline coordination distances, indicating a strong interaction between the metal ion and the ligand .

Chemical Reactions Analysis

The chemical reactivity of 4-methoxyquinolin-8-amine derivatives is influenced by the functional groups present on the quinoline ring. For instance, the introduction of a methoxy group can enhance the affinity of quinoline derivatives for certain biological targets, as seen in the synthesis and radioligand binding studies of methoxylated tetrahydroisoquinolinium derivatives . The ability to undergo chemical reactions such as amide formation is also demonstrated in the synthesis of quinolone and quinoline-2-carboxylic acid amides, which were found to contain potent 5HT1B antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxyquinolin-8-amine derivatives, such as solubility, stability, and permeability, are important for their pharmacological profile. The compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was found to have excellent blood-brain barrier penetration, which is a desirable property for central nervous system-active drugs . The lipophilicity and size of substituents on the quinoline ring can also affect the affinity for biological targets, as seen in the study of methoxylated tetrahydroisoquinolinium derivatives .

Scientific Research Applications

1. Broad-Spectrum Anti-infectives

  • Application Summary : 4-Methoxyquinolin-8-amine has been used in the synthesis of 8-quinolinamines and their amino acid conjugates as broad-spectrum anti-infectives . These compounds have shown potent in vitro antimalarial activity .
  • Methods of Application : The synthesis involves the creation of 8-quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework .
  • Results : The most promising analogues have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .

2. C–H Bond Activation/Functionalization

  • Application Summary : 4-Methoxyquinolin-8-amine has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
  • Methods of Application : This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .
  • Results : The application of 8-aminoquinolines in this field, especially for the selective functionalization of carboxamide scaffolds, has provided a powerful tool for the synthesis of a variety of molecules .

3. Synthesis of Quinoxalines

  • Application Summary : Quinolin-8-amines, including 4-Methoxyquinolin-8-amine, are valuable scaffolds in organic synthesis . They are isomerically related to pyrazino compounds such as quinoxalines, which are 1,4-diazines with widespread occurrence in nature .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not specified in the source .

4. Antiparasitic and Antimicrobials

  • Application Summary : 8-Quinolinamines, including 4-Methoxyquinolin-8-amine, have been synthesized as broad-spectrum anti-infectives . These compounds have exhibited potent in vitro antimalarial activity .
  • Methods of Application : The synthesis involves the creation of 8-quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework .
  • Results : The most promising analogues have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .

5. Industrial and Synthetic Organic Chemistry

  • Application Summary : Quinoline, including 4-Methoxyquinolin-8-amine, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not specified in the source .

Safety And Hazards

The safety data sheet for 8-Amino-4-methoxyquinoline, a related compound, provides information on first aid measures, firefighting measures, accidental release measures, and other safety-related aspects .

properties

IUPAC Name

4-methoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLFDHRDCAUCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483385
Record name 4-methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyquinolin-8-amine

CAS RN

59665-93-9
Record name 4-methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10% palladium on carbon (125 mg, 1.1 mmol) was added to a solution of 7-chloro-4-methoxy-quinolin-8-ylamine (Intermediate 70) (246 mg, 1.1 mmol), and ammonium formate (365 mg, 5.8 mmol) in 50% acetic acid (5 ml) and the reaction was heated under reflux for 30 min. After cooling the solvent was removed in vacuo. The residue was dissolved in EtOAc (100 ml) and washed with sat sodium bicarbonate solution, dried (MgSO4) and concentrated in vacuo to give the title compound (124 mg, 65%).
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
365 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Kaur, H Singh, SA Babu - Synthesis, 2023 - thieme-connect.com
… β-C–H arylation reaction was attempted using different directing groups such as 8-aminoquinoline, 2-(methylthio)aniline, 4-amino-2,1,3-benzothiadiazole, 4-methoxyquinolin-8-amine, …
Number of citations: 2 www.thieme-connect.com
J Mannsperger - 2018 - edoc.ub.uni-muenchen.de
In this thesis, the synthesis and characterization of a family of seven new guanidine-quinoline hybrid ligands and their six CuI and seven CuII complexes is presented. The catalytic …
Number of citations: 4 edoc.ub.uni-muenchen.de

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